4-(Butylamino)-N,N-diethyl-1H-pyrazolo[3,4-B]pyridine-5-carboxamide
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Overview
Description
4-(Butylamino)-N,N-diethyl-1H-pyrazolo[3,4-B]pyridine-5-carboxamide is a heterocyclic compound belonging to the pyrazolopyridine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Butylamino)-N,N-diethyl-1H-pyrazolo[3,4-B]pyridine-5-carboxamide typically involves the formation of the pyrazolopyridine core followed by functionalization at various positions. One common method involves the reaction of diphenylhydrazone with pyridine in the presence of iodine .
Industrial Production Methods
Industrial production methods for this compound often utilize scalable synthetic routes that ensure high yield and purity. The use of palladium-catalyzed reactions is particularly favored due to their efficiency and the ability to produce large quantities of the desired product .
Chemical Reactions Analysis
Types of Reactions
4-(Butylamino)-N,N-diethyl-1H-pyrazolo[3,4-B]pyridine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups, often using reagents like sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include iodine for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or acetic acid .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
4-(Butylamino)-N,N-diethyl-1H-pyrazolo[3,4-B]pyridine-5-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological studies, particularly in the investigation of enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 4-(Butylamino)-N,N-diethyl-1H-pyrazolo[3,4-B]pyridine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes, inhibiting their activity and thereby affecting various biochemical processes. This interaction is often mediated through hydrogen bonding and hydrophobic interactions with the active sites of the enzymes .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-B]pyridines: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
Amino-Pyrazoles: These compounds have a pyrazole ring with amino groups, which can also exhibit diverse biological activities.
Pyridine Derivatives: Pyridine-based compounds are widely studied for their medicinal properties and share some structural similarities with pyrazolopyridines.
Uniqueness
4-(Butylamino)-N,N-diethyl-1H-pyrazolo[3,4-B]pyridine-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
CAS No. |
52872-01-2 |
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Molecular Formula |
C15H23N5O |
Molecular Weight |
289.38 g/mol |
IUPAC Name |
4-(butylamino)-N,N-diethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide |
InChI |
InChI=1S/C15H23N5O/c1-4-7-8-16-13-11-10-18-19-14(11)17-9-12(13)15(21)20(5-2)6-3/h9-10H,4-8H2,1-3H3,(H2,16,17,18,19) |
InChI Key |
UFAQHNLITMPAEF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=C2C=NNC2=NC=C1C(=O)N(CC)CC |
Origin of Product |
United States |
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